molecular formula C22H23ClN2O5 B12118336 3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(3,4,5-trimethoxybenzyl)urea

3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(3,4,5-trimethoxybenzyl)urea

Cat. No.: B12118336
M. Wt: 430.9 g/mol
InChI Key: RIGYLUDLXQHNQJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(3,4,5-trimethoxybenzyl)urea is a synthetic organic compound that features a urea backbone substituted with a 4-chlorophenyl group, a furan-2-ylmethyl group, and a 3,4,5-trimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(3,4,5-trimethoxybenzyl)urea typically involves the reaction of appropriate isocyanates with amines. One possible route could be:

    Step 1: Synthesis of 4-chlorophenyl isocyanate from 4-chloroaniline.

    Step 2: Reaction of 4-chlorophenyl isocyanate with furan-2-ylmethylamine to form an intermediate.

    Step 3: Reaction of the intermediate with 3,4,5-trimethoxybenzylamine to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy groups.

    Reduction: Reduction reactions could target the nitro groups if present or reduce the urea moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under appropriate conditions.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(3,4,5-trimethoxybenzyl)urea could serve as a building block for more complex molecules or as a reagent in various chemical reactions.

Biology

The compound might be investigated for its biological activity, such as potential antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(3,4,5-trimethoxyphenyl)urea
  • 3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(3,4-dimethoxybenzyl)urea
  • 3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(3,5-dimethoxybenzyl)urea

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(3,4,5-trimethoxybenzyl)urea lies in its specific substitution pattern, which could confer distinct chemical and biological properties compared to similar compounds. This might include differences in reactivity, stability, or biological activity.

Properties

Molecular Formula

C22H23ClN2O5

Molecular Weight

430.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1-[(3,4,5-trimethoxyphenyl)methyl]urea

InChI

InChI=1S/C22H23ClN2O5/c1-27-19-11-15(12-20(28-2)21(19)29-3)13-25(14-18-5-4-10-30-18)22(26)24-17-8-6-16(23)7-9-17/h4-12H,13-14H2,1-3H3,(H,24,26)

InChI Key

RIGYLUDLXQHNQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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